molecular formula C27H37N5OS B12112325 N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]thiourea

N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]thiourea

Cat. No.: B12112325
M. Wt: 479.7 g/mol
InChI Key: NFEJIKCPWWZIFG-UHFFFAOYSA-N
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Description

1-((1R,2R)-2-Aminocyclohexyl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an aminocyclohexyl group, a methoxyquinolinyl group, and a vinylquinuclidinyl group, all linked through a thiourea moiety. Its intricate structure suggests potential utility in medicinal chemistry, particularly in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,2R)-2-Aminocyclohexyl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea typically involves multi-step organic reactions. The process begins with the preparation of the aminocyclohexyl precursor, followed by the introduction of the methoxyquinolinyl and vinylquinuclidinyl groups. The final step involves the formation of the thiourea linkage under controlled conditions, often using reagents such as isothiocyanates and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((1R,2R)-2-Aminocyclohexyl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and vinylquinuclidine sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thiourea derivatives.

    Medicine: The compound’s unique structure suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-((1R,2R)-2-Aminocyclohexyl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea exerts its effects likely involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((1R,2R)-2-Aminocyclohexyl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-(2-aminocyclohexyl)-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5OS/c1-3-17-16-32-13-11-18(17)14-25(32)26(31-27(34)30-24-7-5-4-6-22(24)28)20-10-12-29-23-9-8-19(33-2)15-21(20)23/h3,8-10,12,15,17-18,22,24-26H,1,4-7,11,13-14,16,28H2,2H3,(H2,30,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEJIKCPWWZIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5CCCCC5N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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